![molecular formula C10H9ClN2O B2840026 N-(2-chlorobenzyl)-2-cyanoacetamide CAS No. 64488-07-9](/img/structure/B2840026.png)
N-(2-chlorobenzyl)-2-cyanoacetamide
Overview
Description
N-(2-chlorobenzyl)-2-cyanoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CBAA and has a molecular formula of C10H8ClN2O. CBAA belongs to the class of organic compounds known as benzylamines and is commonly used as an intermediate in the synthesis of other chemical compounds.
Scientific Research Applications
- Details : It acts as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) with an IC50 value of 1.0 μM. DXS is a key enzyme involved in the biosynthesis of isoprenoids, essential compounds in various organisms. The compound effectively inhibits the growth of Haemophilus influenzae .
- Details : These complexes were investigated for their antimicrobial activities against bacteria (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) and fungal strains (Candida albicans and Candida glabrata). N-(2-chlorobenzyl)-2-cyanoacetamide derivatives could potentially contribute to novel antimicrobial agents .
- Details : Researchers have prepared water-soluble N-heterocyclic carbene precursors containing benzimidazole moieties. These compounds have potential applications in catalysis, coordination chemistry, and bioinorganic chemistry .
Antimicrobial Activity
Silver Complexes for Antimicrobial Applications
Water-Soluble N-Heterocyclic Carbene Precursors
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, influencing a range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
N-(2-chlorobenzyl)-2-cyanoacetamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is crucial for the production of many important biomolecules, including vitamins and hormones. Inhibition of DXS can therefore have significant downstream effects .
Result of Action
The compound N-(2-chlorobenzyl)-2-cyanoacetamide has been found to inhibit the growth of Haemophilus influenzae, a common cause of bacterial infections in humans . This suggests that the compound may have potential antimicrobial properties .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyanoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRPXZYTBBNYPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-cyanoacetamide |
Synthesis routes and methods
Procedure details
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